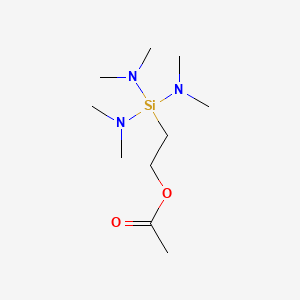

![molecular formula C10H10Br2N2O2 B582411 Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332589-39-5](/img/structure/B582411.png)

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

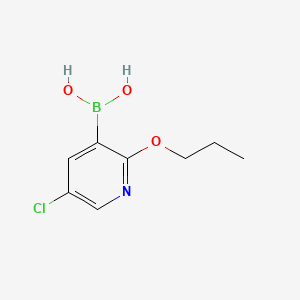

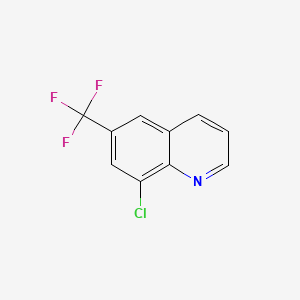

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is a solid substance and its CAS number is 135995-46-9 .

Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=CN(C(Br)=CC=C2)C2=N1 . The InChI is 1S/C10H9BrN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3 . The molecular weight is 269.09 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate include a molecular weight of 269.09 g/mol , a topological polar surface area of 43.6 Ų , and a complexity of 250 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 267.98474 g/mol .Aplicaciones Científicas De Investigación

Synthetic Pathways and Complex Formation

Research on related heterocyclic compounds highlights their versatility in synthetic chemistry and their potential to form complex structures. For example, studies have demonstrated the fascinating variability in the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). These reviews summarize preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, and complex compounds of the considered ligands. Such research points to the potential of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in forming structurally diverse and complex entities with notable properties including spectroscopic, magnetic, or biological activity (Boča, Jameson, & Linert, 2011).

Heterocyclic Amines in Food and Cancer Research

Research on heterocyclic amines (HAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides insights into the formation and fate of these compounds in food processing and their biological implications, including carcinogenic potential. This research is crucial in understanding the environmental and health impacts of related compounds, including ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, especially when considering their stability, reactivity, and potential formation during food processing or exposure to heat (Zamora & Hidalgo, 2015).

Electroluminescent and Photoelectric Applications

Significant research has been conducted on quinazolines, a group related to imidazo[1,2-a]pyridines, exploring their synthesis and application in electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the potential of incorporating imidazo[1,2-a]pyridine derivatives into π-extended conjugated systems for the development of novel optoelectronic materials. Such studies suggest that ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide could serve as a precursor or component in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors and Biomedical Research

Pyrimidine derivatives, closely related to the imidazo[1,2-a]pyridine framework, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This capability suggests the application of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in the development of optical sensors, potentially extending to biomedical research where such compounds could be used for detecting various biological and chemical analytes (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with various targets, leading to a wide range of biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have a wide range of biological effects, depending on their specific targets .

Action Environment

It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Propiedades

IUPAC Name |

ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBZWALWXQGKPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=C2Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724370 |

Source

|

| Record name | Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide | |

CAS RN |

1332589-39-5 |

Source

|

| Record name | Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

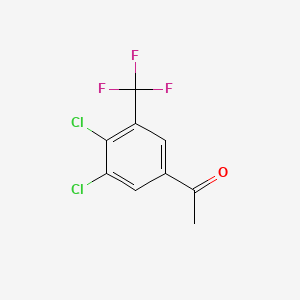

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

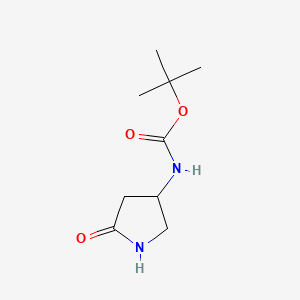

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

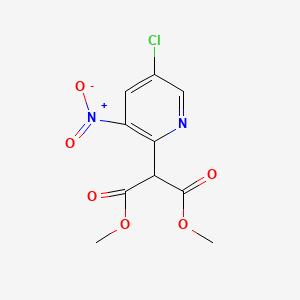

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)